molecular formula C8H7ClN2O B1422447 4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol CAS No. 1258649-80-7

4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol

Cat. No.: B1422447
CAS No.: 1258649-80-7
M. Wt: 182.61 g/mol
InChI Key: ZTWYMMHUJXBQAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1H-benzimidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol involves its interaction with specific molecular targets and pathways:

Biological Activity

Overview

4-Chloro-2-methyl-1H-1,3-benzodiazol-1-ol is a heterocyclic compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol. It has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and case studies.

The compound is characterized by the presence of a chloro group and a hydroxyl group on the benzodiazole ring, which significantly influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
CAS Number1258649-80-7

The biological activity of this compound is thought to involve several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors, suggesting potential biochemical pathways affected by this compound.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial effects against various bacterial strains. For instance:

  • In vitro studies showed inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating effective concentrations for antimicrobial activity.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several cell lines:

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

These results suggest that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies

Recent case studies highlight the potential applications of this compound:

  • Antifungal Activity : A study investigated the antifungal effects against Candida albicans, revealing that the compound inhibited fungal growth at concentrations below 20 µg/mL.
  • Combination Therapy : In combination with other known antifungal agents, it demonstrated synergistic effects, enhancing overall efficacy against resistant strains.

Properties

IUPAC Name

4-chloro-1-hydroxy-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-5-10-8-6(9)3-2-4-7(8)11(5)12/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWYMMHUJXBQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249747
Record name 1H-Benzimidazole, 4-chloro-1-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258649-80-7
Record name 1H-Benzimidazole, 4-chloro-1-hydroxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258649-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 4-chloro-1-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol
Reactant of Route 2
4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol
Reactant of Route 3
4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol
Reactant of Route 4
4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol
Reactant of Route 5
4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol
Reactant of Route 6
4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol

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